3-(2-Bromoethyl)-4-chloro-1H-indole

CAS No.:

Cat. No.: VC14299503

Molecular Formula: C10H9BrClN

Molecular Weight: 258.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClN |

|---|---|

| Molecular Weight | 258.54 g/mol |

| IUPAC Name | 3-(2-bromoethyl)-4-chloro-1H-indole |

| Standard InChI | InChI=1S/C10H9BrClN/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5H2 |

| Standard InChI Key | KZAAPDWUTLMLOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CCBr |

Introduction

Chemical Structure and Properties

Molecular Structure

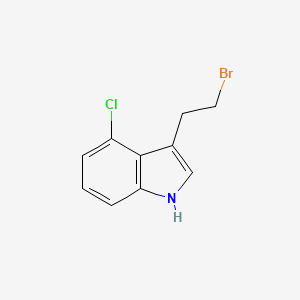

3-(2-Bromoethyl)-4-chloro-1H-indole is a substituted indole derivative with the following structural features:

-

An indole core consisting of a benzene ring fused to a pyrrole ring.

-

A bromine-substituted ethyl group at position 3.

-

A chlorine atom at position 4.

The molecular structure can be represented as:

Physical Properties

The physical properties of 3-(2-Bromoethyl)-4-chloro-1H-indole are summarized in Table 1.

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.55 g/mol | Calculated based on atomic masses |

| Melting Point | Not reported | Requires experimental determination |

| Boiling Point | Approx. 343–374 °C | Predicted for similar compounds |

| Density | ~1.515–1.647 g/cm³ | Predicted values |

| Solubility | Soluble in chloroform | Limited solubility in water |

Chemical Properties

The presence of halogen atoms (bromine and chlorine) imparts unique chemical reactivity to 3-(2-Bromoethyl)-4-chloro-1H-indole:

-

Electrophilic Reactivity: The bromine atom on the ethyl group facilitates nucleophilic substitution reactions, making it a useful intermediate for further derivatization.

-

Aromaticity: The indole core retains its aromatic character, contributing to its stability and reactivity in electrophilic aromatic substitution reactions.

-

Hydrophobicity: The compound exhibits moderate hydrophobicity due to the non-polar nature of the halogen substituents.

Synthesis of 3-(2-Bromoethyl)-4-chloro-1H-indole

General Synthetic Routes

The synthesis of 3-(2-Bromoethyl)-4-chloro-1H-indole typically involves multi-step organic reactions starting from readily available precursors such as indoles or substituted anilines.

Step 1: Halogenation

Applications

Organic Synthesis

The compound serves as a versatile intermediate for synthesizing complex organic molecules:

-

Used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to create biaryl systems.

-

Precursor for synthesizing heterocyclic compounds with enhanced biological activity.

Material Science

Halogenated indoles like 3-(2-Bromoethyl)-4-chloro-1H-indole are used in developing organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.

Biological Activities

Although direct studies on 3-(2-Bromoethyl)-4-chloro-1H-indole are scarce, related compounds exhibit diverse biological activities:

-

Antimicrobial Activity: Halogenated indoles have shown efficacy against bacterial and fungal pathogens.

-

Anticancer Properties: Indoles substituted with halogens are known to inhibit cancer cell proliferation by targeting DNA replication enzymes.

-

Enzyme Inhibition: Brominated indoles act as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders.

Further experimental studies are required to confirm these activities for 3-(2-Bromoethyl)-4-chloro-1H-indole.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume